methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
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Overview
Description
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a phenyl group and a thiophene ring, which are connected through a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. For instance, the reaction between thiophene-2-carbaldehyde and methyl phenylacetate in the presence of a base like piperidine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The phenyl and thiophene rings can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can affect biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Phenylacetic acid derivatives
- Thiophene-2-carbaldehyde derivatives
Uniqueness
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is unique due to the combination of a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12O2S |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
methyl (Z)-2-phenyl-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |
InChI Key |
WFKFCKVQAHHJOW-RAXLEYEMSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CS1)/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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